Cas no 148437-94-9 (O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine)

O6-ベンジル-N2,3-エテノ-2'-デオキシ-3',5'-O-テトラキス(イソプロピル)-1,3-ジシロキサンジルグアノシンは、高度に修飾されたグアノシン誘導体であり、核酸化学や医薬品開発における重要な中間体として利用されます。本化合物は、O6位のベンジル基、N2,3位のエテノ架橋、および3',5'位のテトラキス(イソプロピル)-1,3-ジシロキサンジル保護基を特徴とし、優れた立体選択性と反応性を有します。特に、核酸合成における選択的保護や官能基変換に適しており、酵素的分解に対する耐性も高いことが特長です。精密有機合成や核酸関連研究において、高い純度と安定性が要求される場面で有用性を発揮します。

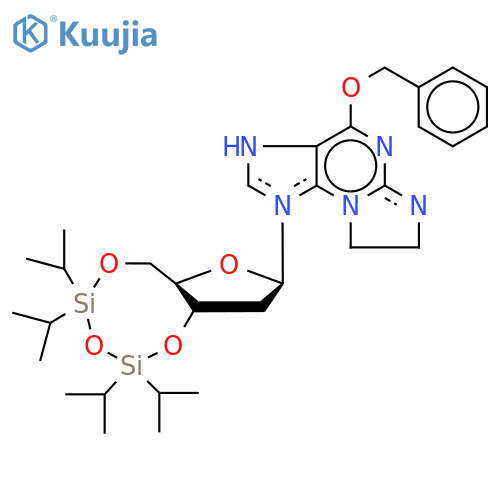

148437-94-9 structure

商品名:O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine

CAS番号:148437-94-9

MF:

メガワット:

CID:1060384

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine 化学的及び物理的性質

名前と識別子

-

- O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

- O6-BENZYL-N2,3-ETHENO-2’-DEOXY-3’,5’-O-[TETRAKIS(ISOPROPYL)-1,3-DISILOXANEDIYL] GUANOSINE,WHITE FOAM

- O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

- 1-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-phenylmethoxyimidazo[2,1-b]purine

- 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-Methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylMethoxy)-1H-iMidazo[2,1-b]purine

- 1H-Imidazo[2,1-b]purine, 1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylmethoxy)- (9CI)

- O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine

-

- ほほえんだ: [n]1(:c2[n]3CCn:c3nc(OCc3ccccc3)c2Nc:1)[C@@H]1O[C@@H]2CO[Si](C(C)C)(C(C)C)O[Si](C(C)C)(C(C)C)OC2C1

計算された属性

- せいみつぶんしりょう: 623.29600

じっけんとくせい

- ようかいど: 可溶于氯仿、DMSO、甲醇

- PSA: 94.16000

- LogP: 6.90190

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B276520-5mg |

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |

148437-94-9 | 5mg |

$ 729.00 | 2023-04-18 | ||

| TRC | B276520-10mg |

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |

148437-94-9 | 10mg |

$ 1344.00 | 2023-04-18 | ||

| TRC | B276520-1mg |

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |

148437-94-9 | 1mg |

$ 173.00 | 2023-04-18 | ||

| TRC | B276520-2mg |

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |

148437-94-9 | 2mg |

$ 305.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396218-1mg |

O6-Benzyl-N2,3-etheno-2′-deoxy-3′,5′-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] guanosine, |

148437-94-9 | 1mg |

¥2482.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396218-1 mg |

O6-Benzyl-N2,3-etheno-2′-deoxy-3′,5′-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] guanosine, |

148437-94-9 | 1mg |

¥2,482.00 | 2023-07-10 |

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

148437-94-9 (O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量